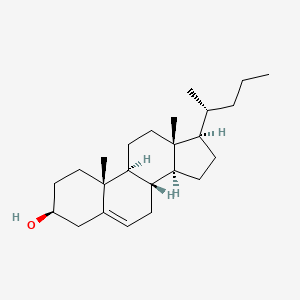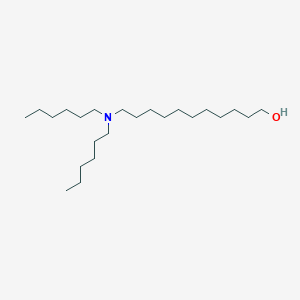
11-(Dihexylamino)undecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(Dihexylamino)undecan-1-ol is a chemical compound with the molecular formula C23H49NO It is a long-chain aliphatic alcohol with a dihexylamino group attached to the eleventh carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Dihexylamino)undecan-1-ol typically involves the reaction of 1-undecanol with dihexylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{1-Undecanol} + \text{Dihexylamine} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific synthetic route employed. Common solvents used in this reaction include dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product. The industrial production process may also include purification steps such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
11-(Dihexylamino)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 11-(dihexylamino)undecanal or 11-(dihexylamino)undecanoic acid.
Reduction: Formation of 11-(dihexylamino)undecane.
Substitution: Formation of 11-(dihexylamino)undecyl halides or esters.
科学的研究の応用
11-(Dihexylamino)undecan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 11-(Dihexylamino)undecan-1-ol involves its interaction with specific molecular targets and pathways. The dihexylamino group can interact with biological membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-Undecanol: A long-chain aliphatic alcohol with a similar structure but lacking the dihexylamino group.
11-Bromo-undecan-1-ol: A derivative of undecanol with a bromine atom attached to the eleventh carbon.
11-Amino-undecan-1-ol: A compound with an amino group instead of the dihexylamino group.
Uniqueness
11-(Dihexylamino)undecan-1-ol is unique due to the presence of the dihexylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable molecule for various applications.
特性
CAS番号 |
5332-92-3 |
|---|---|
分子式 |
C23H49NO |
分子量 |
355.6 g/mol |
IUPAC名 |
11-(dihexylamino)undecan-1-ol |
InChI |
InChI=1S/C23H49NO/c1-3-5-7-16-20-24(21-17-8-6-4-2)22-18-14-12-10-9-11-13-15-19-23-25/h25H,3-23H2,1-2H3 |
InChIキー |
WFAJRMRCJZNFDX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(CCCCCC)CCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


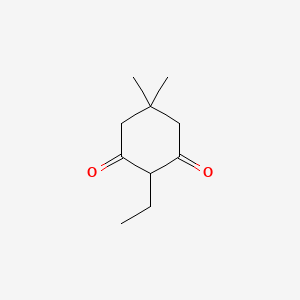
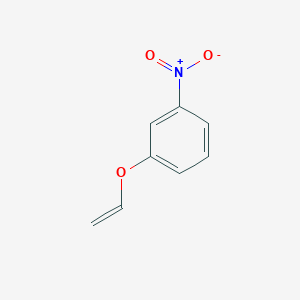
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
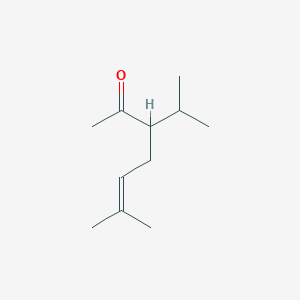

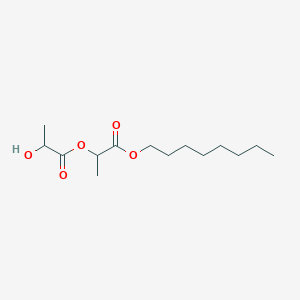
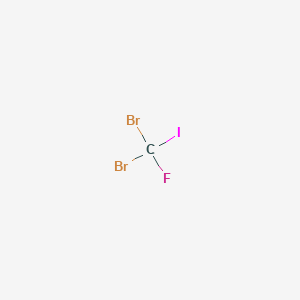
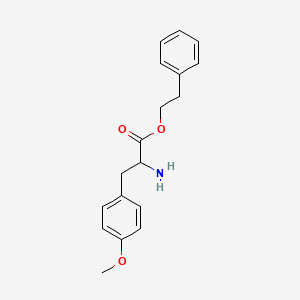
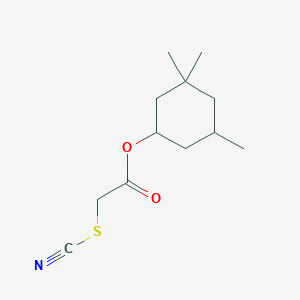
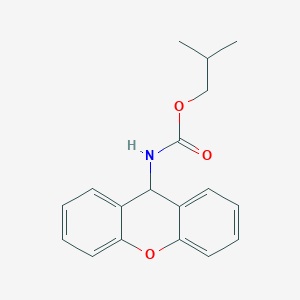
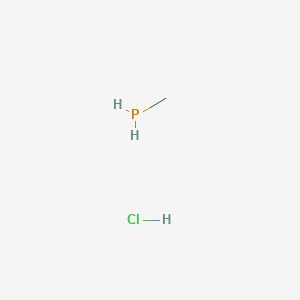
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
